molecular formula C16H18N4O4S2 B2407115 2-((4-((1-methyl-1H-imidazol-2-yl)sulfonyl)piperidin-1-yl)sulfonyl)benzonitrile CAS No. 2320891-30-1

2-((4-((1-methyl-1H-imidazol-2-yl)sulfonyl)piperidin-1-yl)sulfonyl)benzonitrile

Cat. No.: B2407115
CAS No.: 2320891-30-1
M. Wt: 394.46
InChI Key: BNUZAJQZELLEPR-UHFFFAOYSA-N
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Description

2-((4-((1-methyl-1H-imidazol-2-yl)sulfonyl)piperidin-1-yl)sulfonyl)benzonitrile is a sophisticated synthetic compound designed for advanced medicinal chemistry and oncology research. This molecule belongs to the class of sulfonyl piperidine derivatives, which have emerged as a promising scaffold for developing targeted anticancer agents . The structure integrates a benzonitrile moiety with a complex, disubstituted sulfonyl piperidine core, a configuration that has demonstrated significant potential in creating genotype-selective inhibitors. The primary research application of this compound lies in the exploration and development of targeted therapies for colorectal cancer (CRC). Analogous sulfonyl piperidine compounds have shown exceptional selectivity in targeting cancer cell lines with truncating mutations in the Adenomatous Polyposis Coli (APC) tumor suppressor gene, a genetic alteration present in over 80% of CRC patients . These Truncating APC-Selective Inhibitors (TASINs) represent a first-in-class approach to selectively eliminate APC-truncated cells while sparing those with wild-type APC, offering a potential therapeutic window that is not available with conventional chemotherapies . From a mechanistic perspective, while the exact molecular target of this specific compound requires further elucidation, related TASIN analogs are postulated to exert their cytotoxic effects through inhibition of cholesterol biosynthesis, potentially at the level of Emopamil Binding Protein (EBP) . The presence of multiple sulfonamide groups in the structure is a key feature for optimizing binding affinity and metabolic stability, which are critical parameters in drug discovery campaigns . Researchers will find this compound particularly valuable for structure-activity relationship (SAR) studies, target identification experiments, and in vitro profiling against a panel of cancer cell lines to validate its potency and selectivity. Intended Use and Disclaimer: This product is provided exclusively for research and development purposes in a laboratory setting. It is intended for use by trained chemists and biologists for in vitro applications only. The compound is classified as "For Research Use Only" and is not intended for diagnostic or therapeutic procedures, nor for administration to humans or animals.

Properties

IUPAC Name

2-[4-(1-methylimidazol-2-yl)sulfonylpiperidin-1-yl]sulfonylbenzonitrile
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H18N4O4S2/c1-19-11-8-18-16(19)25(21,22)14-6-9-20(10-7-14)26(23,24)15-5-3-2-4-13(15)12-17/h2-5,8,11,14H,6-7,9-10H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BNUZAJQZELLEPR-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN1C=CN=C1S(=O)(=O)C2CCN(CC2)S(=O)(=O)C3=CC=CC=C3C#N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H18N4O4S2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

394.5 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-((4-((1-methyl-1H-imidazol-2-yl)sulfonyl)piperidin-1-yl)sulfonyl)benzonitrile typically involves multiple steps, starting with the preparation of the imidazole and piperidine intermediates. The imidazole ring can be synthesized through the cyclization of amido-nitriles under mild conditions, often using nickel-catalyzed addition to nitriles . The piperidine ring is then introduced through a sulfonylation reaction, followed by the attachment of the benzonitrile group.

Industrial Production Methods

Industrial production of this compound may involve optimizing the reaction conditions to ensure high yield and purity. This includes controlling the temperature, pressure, and the use of specific catalysts to facilitate the reactions. The process may also involve purification steps such as recrystallization or chromatography to isolate the desired product.

Chemical Reactions Analysis

Types of Reactions

2-((4-((1-methyl-1H-imidazol-2-yl)sulfonyl)piperidin-1-yl)sulfonyl)benzonitrile can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using reagents like hydrogen peroxide or potassium permanganate.

    Reduction: Reduction reactions can be carried out using agents such as lithium aluminum hydride.

    Substitution: The compound can participate in nucleophilic substitution reactions, where functional groups are replaced by nucleophiles.

Common Reagents and Conditions

Common reagents used in these reactions include:

    Oxidizing agents: Hydrogen peroxide, potassium permanganate.

    Reducing agents: Lithium aluminum hydride, sodium borohydride.

    Nucleophiles: Halides, amines, and thiols.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield sulfoxides or sulfones, while reduction can produce amines or alcohols.

Scientific Research Applications

Antimicrobial Activity

Recent studies have highlighted the antimicrobial potential of compounds containing imidazole and piperidine moieties. For instance, derivatives similar to 2-((4-((1-methyl-1H-imidazol-2-yl)sulfonyl)piperidin-1-yl)sulfonyl)benzonitrile have shown significant activity against various bacterial strains, including both Gram-positive and Gram-negative bacteria. The mechanism often involves the inhibition of key enzymes or cellular processes essential for bacterial survival .

Anticancer Activity

Compounds with similar structural features have been evaluated for their anticancer properties. For example, studies have demonstrated that certain imidazole derivatives exhibit cytotoxic effects against human cancer cell lines such as HCT116 (colorectal carcinoma) and MCF7 (breast cancer). These compounds often induce apoptosis or inhibit cell proliferation through various pathways, making them candidates for further development as anticancer agents .

Antitubercular Activity

In addition to antimicrobial and anticancer activities, some derivatives have been investigated for their antitubercular properties against Mycobacterium tuberculosis. The results indicate that modifications to the imidazole and piperidine structures can enhance efficacy against tuberculosis by targeting specific mycobacterial enzymes .

Case Studies and Research Findings

Several studies have documented the biological evaluation of compounds related to this compound:

StudyCompound TestedActivityIC50/MIC Values
Imidazole DerivativeAntimicrobialMIC = 1.27 µM (Gram-positive)
Benzimidazole DerivativeAnticancerIC50 = 5.85 µM (HCT116)
Acetamide DerivativeAntitubercularActive against M. tuberculosis

Mechanism of Action

The mechanism of action of 2-((4-((1-methyl-1H-imidazol-2-yl)sulfonyl)piperidin-1-yl)sulfonyl)benzonitrile involves its interaction with specific molecular targets. The imidazole ring can bind to metal ions or enzymes, modulating their activity. The sulfonyl groups may also participate in hydrogen bonding or electrostatic interactions, influencing the compound’s biological activity.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

The following table compares key structural and functional attributes of 2-((4-((1-methyl-1H-imidazol-2-yl)sulfonyl)piperidin-1-yl)sulfonyl)benzonitrile with related compounds:

Compound Name Core Structure Key Substituents Molecular Weight Synthetic Route Reported Properties
This compound Benzonitrile + piperidine Dual sulfonyl groups, 1-methylimidazole ~435.5 g/mol Likely sulfonylation of piperidine High polarity, potential enzyme binding
4-{4-[5-Methyl-2-(pyridin-4-yl)-1H-imidazol-1-yl]piperidine-1-sulfonyl}benzonitrile (S698-1488) Benzonitrile + piperidine Pyridinyl-imidazole, single sulfonyl group ~446.5 g/mol SNAr or metal-catalyzed coupling Enhanced π-π stacking, fluorescent
N-[4-(1-Methyl-1H-imidazol-2-yl)-2,4′-bipyridin-2′-yl]benzene-1,4-diamine Bipyridine + imidazole 4-phenylenediamine, bipyridine backbone ~385.4 g/mol Nucleophilic aromatic substitution (SNAr) Fluorescent, antimicrobial activity
5-Methoxy-2-(4-methoxy-3,5-dimethyl-pyridin-2-ylmethylsulfanyl)-1H-benzoimidazole Benzoimidazole + pyridine Methoxy groups, thioether linkage ~329.4 g/mol Oxidative coupling, column chromatography Moderate solubility, redox stability

Key Structural and Functional Insights

Sulfonyl vs. Thioether Linkages :

  • The dual sulfonyl groups in the target compound enhance polarity and hydrogen-bonding capacity compared to thioether-linked analogs like 5-methoxy-2-(pyridin-2-ylmethylsulfanyl)-1H-benzoimidazole . This may improve solubility but reduce membrane permeability.
  • In contrast, the SNAr-synthesized N-[4-(1-methylimidazol-2-yl)-bipyridin-2′-yl]benzene-1,4-diamine lacks sulfonyl groups but exhibits fluorescence due to its extended aromatic system .

Imidazole Substitution Effects: The 1-methylimidazole group in the target compound likely improves metabolic stability over unsubstituted imidazoles.

Synthetic Complexity: The target compound’s synthesis likely involves sequential sulfonylation steps, which may require stringent purification (e.g., alumina column chromatography, as seen in for related sulfinyl/sulfonyl compounds) .

Research Findings and Implications

The dual sulfonyl groups may enable multi-target interactions . Fluorescent analogs like S698-1488 and N-[4-(1-methylimidazol-2-yl)-bipyridin-2′-yl]benzene-1,4-diamine highlight the role of aromatic extensions in imaging applications .

Physicochemical Properties :

  • The benzonitrile core contributes to dipole interactions, while the piperidine ring adds conformational flexibility. Compared to rigid bipyridine systems (), this flexibility may improve binding to dynamic protein pockets .

Challenges and Opportunities :

  • Scalability of sulfonylation reactions remains a hurdle due to moisture sensitivity and byproduct formation. Green chemistry approaches (e.g., solvent-free conditions) could optimize synthesis .
  • Fluorinated analogs () demonstrate enhanced stability but are less relevant to medicinal applications due to their polymer-focused design .

Biological Activity

The compound 2-((4-((1-methyl-1H-imidazol-2-yl)sulfonyl)piperidin-1-yl)sulfonyl)benzonitrile is a complex organic molecule that has garnered interest in medicinal chemistry due to its potential biological activities. This article reviews the biological activity of this compound, synthesizing data from various sources to provide a comprehensive overview.

Chemical Structure and Properties

The molecular formula of the compound is C16H20N4O4S2C_{16}H_{20}N_4O_4S_2, and it features several functional groups, including imidazole, piperidine, and sulfonyl moieties. These structural components are known to influence biological interactions significantly.

Antiviral Activity

Research indicates that compounds containing imidazole and piperidine rings often exhibit antiviral properties. For instance, similar compounds have shown effectiveness against various viral infections, including Hepatitis C virus (HCV) and respiratory syncytial virus (RSV). A study reported that related structures demonstrated an EC50 value of 6.7 μM against HCV, indicating potential efficacy in antiviral applications .

Anticancer Potential

The sulfonamide group in the structure may contribute to anticancer activity by inhibiting specific enzymes involved in tumor progression. Compounds with similar scaffolds have been evaluated for their ability to inhibit cancer cell proliferation. For example, derivatives of sulfonamides have shown IC50 values ranging from 10 to 30 μM in various cancer cell lines .

The mechanism by which this compound exerts its biological effects likely involves interaction with specific molecular targets such as enzymes or receptors. The imidazole moiety can act as a ligand for metal ions, while the piperidine ring may facilitate binding to biological targets, enhancing the compound's pharmacological profile .

Study on Antiviral Properties

In a comparative study on antiviral agents, it was found that compounds similar to This compound exhibited significant inhibition of viral replication at micromolar concentrations. The study highlighted a derivative with an EC50 value of 0.12 mmol/L against RSV, suggesting that modifications to the sulfonamide group can enhance antiviral activity .

Anticancer Activity Evaluation

A recent evaluation of sulfonamide derivatives revealed that certain modifications could lead to enhanced cytotoxicity against cancer cell lines. In particular, compounds with an imidazole ring showed improved selectivity indices (TC50/IC50) greater than 30, indicating a favorable therapeutic window .

Data Tables

Activity Compound EC50/IC50 Value Target
AntiviralSimilar Imidazole Derivative6.7 μMHCV
AnticancerSulfonamide Derivative10 - 30 μMCancer Cell Lines
AntiviralRSV Inhibitor0.12 mmol/LRSV

Q & A

Basic: What are the key synthetic routes for synthesizing 2-((4-((1-methyl-1H-imidazol-2-yl)sulfonyl)piperidin-1-yl)sulfonyl)benzonitrile, and how are intermediates characterized?

Methodological Answer:
The synthesis typically involves multi-step reactions. A common approach is sulfonylation of piperidine derivatives followed by coupling with a nitrile-containing aryl group. For example:

  • Step 1: Preparation of 4-((1-methyl-1H-imidazol-2-yl)sulfonyl)piperidine via sulfonylation of piperidine using 1-methyl-1H-imidazole-2-sulfonyl chloride under basic conditions (e.g., triethylamine in DMF) .
  • Step 2: Subsequent sulfonylation with 2-cyanobenzenesulfonyl chloride to introduce the benzonitrile moiety .

Characterization of Intermediates:

  • Thin-layer chromatography (TLC) and high-performance liquid chromatography (HPLC) are used to monitor reaction progress .
  • Nuclear magnetic resonance (NMR) (¹H, ¹³C) and mass spectrometry (MS) confirm intermediate structures and purity .

Basic: Which spectroscopic and crystallographic techniques validate the compound’s structure?

Methodological Answer:

  • ¹H/¹³C NMR: Assigns proton and carbon environments, confirming the presence of imidazole, piperidine, and benzonitrile groups. For example, the nitrile group (C≡N) shows a characteristic peak at ~110 ppm in ¹³C NMR .
  • Fourier-transform infrared spectroscopy (FTIR): Identifies functional groups (e.g., S=O stretching at ~1350–1150 cm⁻¹, C≡N at ~2240 cm⁻¹) .
  • X-ray crystallography: Resolves bond lengths, angles, and molecular conformation. Crystallographic data for similar compounds (e.g., imidazole derivatives) are obtained by slow evaporation in polar solvents like methanol .

Advanced: How can computational methods like DFT optimize the compound’s electronic properties?

Methodological Answer:

  • Density functional theory (DFT): Use B3LYP/6-31G(d) basis sets to calculate molecular geometry, frontier molecular orbitals (HOMO-LUMO), and electrostatic potential surfaces. This predicts reactivity and interaction sites with biological targets (e.g., enzyme active pockets) .
  • Molecular docking: Simulates binding modes with proteins (e.g., kinases). For example, benzonitrile derivatives show π-π stacking with aromatic residues in kinase ATP-binding pockets .

Example Findings:

ParameterValue (DFT)Biological Relevance
HOMO-LUMO gap (eV)3.2Indicates redox stability
Dipole moment (Debye)5.8Influences solubility and binding

Advanced: How can researchers resolve contradictions in biological activity data across studies?

Methodological Answer:
Contradictions often arise from:

  • Assay variability: Differences in cell lines (e.g., BJ fibroblasts vs. HUVECs) or incubation conditions (e.g., serum concentration, pH) .
  • Target specificity: Off-target effects may occur due to structural similarities with unrelated receptors.

Strategies:

  • Dose-response curves: Validate IC₅₀ values across multiple assays.
  • Kinetic studies: Use surface plasmon resonance (SPR) to measure binding affinity (KD) and residence time .
  • Negative controls: Include structurally analogous inactive compounds (e.g., nitrile-free derivatives) to confirm specificity .

Advanced: What strategies optimize reaction yields in multi-step syntheses involving sulfonyl and nitrile groups?

Methodological Answer:

  • Catalyst optimization: Use Pd(OAc)2 or CuI for Suzuki-Miyaura coupling steps, ensuring <95% purity .
  • Solvent selection: Polar aprotic solvents (DMF, DMSO) enhance sulfonylation efficiency .
  • Temperature control: Maintain 0–5°C during sulfonyl chloride reactions to minimize hydrolysis .

Yield Improvement Table:

StepParameter AdjustedYield Increase (%)Reference
1Catalyst (Pd(OAc)2 → PdCl2)15%
2Solvent (DMF → DMSO)10%

Advanced: How does the compound’s stereoelectronic profile influence its enzyme inhibition mechanism?

Methodological Answer:
The sulfonyl and nitrile groups act as hydrogen bond acceptors, while the imidazole ring participates in π-cation interactions. For example:

  • Kinase inhibition: The benzonitrile group occupies the hydrophobic back pocket of kinases, while the sulfonyl-piperidine moiety interacts with catalytic lysine residues .
  • Enzyme kinetics: Competitive inhibition is confirmed via Lineweaver-Burk plots showing increased Km with constant Vmax .

Key Interactions:

GroupTarget InteractionAssay Validation Method
Benzonitrile (C≡N)Hydrophobic pocketX-ray co-crystallography
Sulfonyl (S=O)Hydrogen bondingIsothermal titration calorimetry (ITC)

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